molecular formula C10H16N2 B13268536 N-(butan-2-yl)-4-methylpyridin-3-amine

N-(butan-2-yl)-4-methylpyridin-3-amine

Cat. No.: B13268536
M. Wt: 164.25 g/mol
InChI Key: FUVXIEPMMOPPMQ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-methylpyridin-3-amine is a substituted pyridine derivative featuring a secondary butyl group (butan-2-yl) attached to the amine nitrogen at position 3 of the pyridine ring, with a methyl substituent at position 4. Pyridin-amines are frequently employed as intermediates in drug synthesis, as seen in the preparation of kinase inhibitors, antiviral agents, and other bioactive molecules .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-butan-2-yl-4-methylpyridin-3-amine

InChI

InChI=1S/C10H16N2/c1-4-9(3)12-10-7-11-6-5-8(10)2/h5-7,9,12H,4H2,1-3H3

InChI Key

FUVXIEPMMOPPMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C=CN=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-methylpyridin-3-amine typically involves the alkylation of 4-methylpyridin-3-amine with a butan-2-yl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Halogenated reagents and bases like sodium hydride are typically employed.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted amines depending on the specific reagents and conditions used.

Scientific Research Applications

N-(butan-2-yl)-4-methylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-methylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • The butan-2-yl group in the target compound introduces steric bulk compared to smaller substituents like cyclopropyl () or methylphenyl ().

Physical and Spectral Properties

Comparative data on melting points, spectral signatures, and molecular weights are summarized below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data Reference
This compound ~178.3* Not reported N/A -
N-(2,4-Dimethylbenzyl)-4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine 345.4 125–126 IR: 3254 (N-H), 2920 (CH3); $^1$H-NMR: δ 2.32–7.33
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 214.3 104–107 $^1$H-NMR: δ 8.87 (pyridine-H); HRMS: m/z 215 [M+H]⁺
4-Methyl-N-(3-methylphenyl)pyridin-2-amine ~213.3* Not reported Crystallographic data confirms planar pyridine ring

*Calculated based on molecular formula.

Insights :

  • Methyl groups on pyridine (e.g., 4-methyl in the target compound) correlate with IR absorption near 2920 cm$^{-1}$ (C-H stretch) and $^1$H-NMR signals near δ 2.3–2.4 .
  • Bulky N-substituents (e.g., butan-2-yl) may lower melting points compared to rigid aromatic groups (e.g., 3-methylphenyl in ).

Reactivity and Functional Group Interactions

  • Amine Reactivity : The primary amine in pyridin-3-amine derivatives can undergo alkylation, acylation, or participation in hydrogen bonding, as seen in and .
  • Steric Effects : The butan-2-yl group may hinder nucleophilic attacks at the amine, contrasting with less hindered analogs like N-cyclopropyl derivatives () .
  • Electronic Effects : Electron-donating methyl groups (4-methyl) could increase pyridine ring basicity compared to nitro- or chloro-substituted analogs () .

Biological Activity

N-(butan-2-yl)-4-methylpyridin-3-amine, a compound of interest in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a butan-2-yl group and a methyl group at the 4-position. Its molecular structure can be represented as follows:

C11H16N Molecular Weight 176 25 g mol \text{C}_{11}\text{H}_{16}\text{N}\quad \text{ Molecular Weight 176 25 g mol }

The presence of the pyridine moiety suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound may interact with nitric oxide synthase (NOS) enzymes, particularly inducible NOS (iNOS). iNOS is implicated in inflammatory responses and various pathophysiological conditions. Inhibitors of iNOS can potentially reduce nitric oxide (NO) production, which is beneficial in conditions characterized by excessive inflammation .

Biological Activity

  • Inhibition of iNOS : Studies have demonstrated that related compounds can serve as effective inhibitors of iNOS, thus reducing NO levels in inflammatory models. For instance, a compound structurally similar to this compound was evaluated for its ability to inhibit iNOS in vivo, showing significant reductions in NO production in LPS-induced inflammation models .
  • Antitumor Activity : The compound's structural analogs have been explored for their antitumor properties. The inhibition of specific kinases involved in tumor progression has been reported, suggesting that this compound could exhibit similar effects .
  • Neuroprotective Effects : Some studies have indicated that pyridine derivatives may possess neuroprotective properties through their action on neurotransmitter systems and reduction of oxidative stress .

In Vivo Studies

A series of biodistribution studies were conducted using animal models to evaluate the pharmacokinetics and efficacy of related compounds. These studies demonstrated that certain derivatives showed preferential accumulation in inflamed tissues, highlighting their potential as imaging agents for inflammatory diseases .

StudyCompoundModelKey Findings
[18F]9LPS-induced miceHigher tracer uptake in lungs; effective iNOS inhibition
M4K2009Tumor modelsSignificant reduction in tumor growth; selective kinase inhibition

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into how modifications to the pyridine ring influence biological activity. For instance, substituents at different positions on the pyridine ring were found to alter potency against specific targets such as ALK2, suggesting a need for careful design in developing therapeutic agents .

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